molecular formula C10H11NS B187872 2-(Benzo[b]thiophen-3-yl)ethanamine CAS No. 14585-66-1

2-(Benzo[b]thiophen-3-yl)ethanamine

Cat. No.: B187872
CAS No.: 14585-66-1
M. Wt: 177.27 g/mol
InChI Key: YWXDBWNXMZHMFX-UHFFFAOYSA-N
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Description

2-(Benzo[b]thiophen-3-yl)ethanamine is an organic compound with the molecular formula C10H11NS. It is a derivative of benzothiophene, which is a heterocyclic compound containing a sulfur atom fused to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[b]thiophen-3-yl)ethanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[b]thiophen-3-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents, amines

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thio

Properties

IUPAC Name

2-(1-benzothiophen-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXDBWNXMZHMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163169
Record name Benzo(b)thiophene-3-ethanamine (9CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14585-66-1
Record name Benzo[b]thiophene-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14585-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(b)thiophene-3-ethylamine
Source ChemIDplus
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Record name Benzo(b)thiophene-3-ethanamine (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo(b)thiophene-3-ethanamine
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Synthesis routes and methods I

Procedure details

Reduce benzo[b]thiophen-3-yl-acetonitrile (350.9 mg, 2.0 mmol) in Et2O (6.0 mL) with 1.0 M LAH in THF (6.0 mL) at 0-10° C. for 1 hour. Carry out Fieser work-up to remove the LAH. Concentrate and pass through an SCX column, washing with MeOH and then eluting with 2.0 M NH3 in MeOH. Concentrate the eluant and purify twice by chromatography, eluting with 75:20:5 EtOAc/hexanes/2.0 M NH3 in MeOH and then with 70:20:10 EtOAc/hexanes/2.0 M NH3 in MeOH to yield the title compound (86.5 mg, 24%): MS ES+ 178.2 (M+H)+, 161.2 (base peak); 1H NMR (DMSO-d6) δ 7.94 (d, J=7.3 Hz, 1H), 7.81 (d, J=7.8 Hz, 1H), 7.40-7.33 (m, 3H), 3.32 (br s, 2H), 2.88 (br s, 4H).
Quantity
350.9 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
24%

Synthesis routes and methods II

Procedure details

Lithium aluminium hydride (1.16 g, 30.3 mmol) was suspended in dry diethyl ether (100 ml). Anhydrous aluminium chloride (4.04 g, 30.3 mmol) was introduced into this suspension under argon. After five minutes, a solution of benzo[b]thiophene-3-acetonitrile (5.25 g, 30.3 mmol) in dry diethyl ether (70 ml) was added. When the addition was complete, the mixture was heated under reflux for four days. Lithium aluminium hydride (930 mg) and aluminium chloride (500 mg) were added again to the reaction mixture and the mixture was heated under reflux for a further eight hours. For working up, it was neutralized with an aqueous solution of potassium sodium tartrate (80 ml, 20 wt. %). When the evolution of gas had ended, the phases were separated and the cloudy aqueous phase was filtered off with suction over a glass frit. The residue on the frit was washed with ethyl acetate and the clear aqueous phase was extracted with ethyl acetate (3×50 ml). The organic phases were dried over sodium sulfate and filtered and the filtrate was concentrated. Crude benzo[b]thiophen-3-ylethylamine (3.7 g) was obtained as a red-brown oil. Treatment with methanolic hydrochloric acid gave a tacky hydrochloride, which was immediately converted back into the free base. 794 mg (15%) benzo[b]thiophen-3-yl-ethylamine were obtained as a yellow oil, which was employed for the further synthesis.
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step Two
Quantity
5.25 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
930 mg
Type
reactant
Reaction Step Four
Quantity
500 mg
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Benzo[b]thiophen-3-yl)ethanamine
Reactant of Route 2
2-(Benzo[b]thiophen-3-yl)ethanamine
Reactant of Route 3
2-(Benzo[b]thiophen-3-yl)ethanamine
Reactant of Route 4
2-(Benzo[b]thiophen-3-yl)ethanamine
Reactant of Route 5
2-(Benzo[b]thiophen-3-yl)ethanamine
Reactant of Route 6
2-(Benzo[b]thiophen-3-yl)ethanamine

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